Product packaging for S-(4-Methoxyphenyl) ethanethioate(Cat. No.:CAS No. 60787-31-7)

S-(4-Methoxyphenyl) ethanethioate

Cat. No.: B7994782
CAS No.: 60787-31-7
M. Wt: 182.24 g/mol
InChI Key: JSOQLSKHJCYEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(4-Methoxyphenyl) ethanethioate is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B7994782 S-(4-Methoxyphenyl) ethanethioate CAS No. 60787-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(4-methoxyphenyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQLSKHJCYEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343130
Record name S-(4-Methoxyphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60787-31-7
Record name S-(4-Methoxyphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Thioester Chemistry Within Modern Organic Synthesis

Thioesters are organosulfur compounds that serve as crucial intermediates in a multitude of biosynthetic pathways, including the formation and degradation of fatty acids and steroids. wikipedia.org Their significance extends to synthetic organic chemistry, where they are recognized for their unique reactivity, which is distinct from that of their oxygen-containing counterparts, esters. nih.gov The larger size of the sulfur atom and the less effective delocalization of its electrons into the carbonyl group render thioesters more reactive. nih.gov This enhanced reactivity allows them to participate in reactions under mild conditions, a desirable trait in complex multi-step syntheses. acs.orgyoutube.com

In modern organic synthesis, thioesters are employed in a variety of transformations. They are key components in native chemical ligation (NCL), a powerful method for the chemical synthesis of proteins. wikipedia.orgacs.orgnih.gov This technique allows for the joining of unprotected peptide fragments, which is a significant advantage in the construction of large protein molecules. acs.org Furthermore, thioesters can be converted into other functional groups such as esters, amides, and even aldehydes, showcasing their versatility as synthetic intermediates. wikipedia.orgwarwick.ac.uk

Significance of Aryl Thioesters As Versatile Synthons and Intermediates

Aryl thioesters, a subclass of thioesters where the sulfur atom is bonded to an aromatic ring, are particularly valuable as synthons and intermediates in organic synthesis. The electronic properties of the aryl group can be tuned to modulate the reactivity of the thioester functionality. This allows for fine control over reaction pathways and selectivity.

One of the key applications of aryl thioesters is in cross-coupling reactions. For instance, palladium-catalyzed reactions involving aryl thioesters have been developed for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org A notable example is the synthesis of S-aryl thioesters through the palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides, a method that demonstrates excellent functional group tolerance. rsc.org This highlights the robustness of aryl thioesters as building blocks in complex molecular architectures. Aryl thioesters also serve as precursors to other important sulfur-containing compounds and are instrumental in the synthesis of various heterocyclic compounds.

Foundational Principles of S 4 Methoxyphenyl Ethanethioate Structure and Reactivity

The structure of S-(4-Methoxyphenyl) ethanethioate is characterized by an acetyl group (ethanoyl group) attached to a sulfur atom, which is in turn bonded to a para-methoxyphenyl group.

Structural Features of this compound:

ComponentDescription
Ethanethioate Group This is the core thioester functionality, consisting of a carbonyl group double-bonded to a carbon atom, which is also single-bonded to a sulfur atom and a methyl group.
4-Methoxyphenyl (B3050149) Group A benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the para position (position 4) relative to the sulfur atom.

The reactivity of this compound is influenced by these structural components. The electron-donating nature of the para-methoxy group on the phenyl ring can modulate the electrophilicity of the carbonyl carbon. This electronic effect can influence the rate and outcome of nucleophilic acyl substitution reactions, which are characteristic of thioesters. The sulfur atom, being a good leaving group, facilitates these substitution reactions.

Overview of Established Research Domains for S 4 Methoxyphenyl Ethanethioate

Direct Thioesterification Routes for this compound Synthesis

Direct thioesterification represents a fundamental approach to synthesizing this compound, involving the direct formation of the thioester bond from appropriate precursors.

Classical Condensation Reactions for Thioester Formation

The most traditional methods for thioester synthesis involve the condensation of carboxylic acid derivatives with thiols. thieme-connect.de For this compound, this typically involves the reaction of 4-methoxythiophenol with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. While effective, these classical methods can be limited by the use of hazardous reagents and the unpleasant odor of thiols. thieme-connect.deresearchgate.net

Various catalysts can facilitate this transformation. For instance, montmorillonite (B579905) K-10 and KSF clays (B1170129) have been shown to be highly efficient for the acetylation of thiols with acetic anhydride. researchgate.net Zinc oxide also serves as a heterogeneous and eco-friendly catalyst for the reaction of acyl chlorides with thiols under solvent-free conditions at room temperature. researchgate.net Another approach involves the use of silver triflate as a catalyst for the acetylation of thiols with acetic anhydride, which proceeds under mild conditions with high yields. organic-chemistry.orgsci-hub.st

Preparation from Aromatic Ketones and Halogenated Precursors

An alternative synthetic strategy involves the use of aromatic ketones or halogenated precursors. While direct conversion of aromatic ketones to thioesters is less common, they can be transformed through multi-step sequences. For instance, an aromatic ketone like 4-methoxyacetophenone could potentially be converted to a corresponding halide, which can then undergo substitution with a thioacetate (B1230152) source.

The use of halogenated precursors is a more direct route. Halogenated thiophenes, for example, can serve as precursors in the preparation of various aromatic compounds. sciforum.net In a related context, brominated anthraquinones, synthesized from bromothiophenes, are versatile building blocks for creating arylated derivatives through reactions like Suzuki cross-coupling. sciforum.netmdpi.com This highlights the utility of halogenated aromatics in synthesizing complex molecules.

Utilization of Potassium Thioacetate in SN2 Displacement Reactions

A widely used and efficient method for the synthesis of thioesters is the SN2 displacement reaction employing potassium thioacetate (KSAc). conicet.gov.ar This method involves the reaction of an alkyl or benzyl (B1604629) halide with potassium thioacetate to form the corresponding thioester. For the synthesis of an analogue like S-benzyl ethanethioate, benzyl bromide is reacted with potassium thioacetate. conicet.gov.ar This methodology is advantageous due to the commercial availability and stability of potassium thioacetate, and the reactions often proceed with short reaction times. conicet.gov.ar This approach can be conducted in a one-pot manner, offering a convenient route to various thioesters. conicet.gov.ar

Transition Metal-Catalyzed Syntheses of this compound

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to forge C-S bonds with high efficiency and selectivity.

Palladium-Catalyzed Carbonylative Coupling Reactions from Amides and Disulfides

A novel and significant advancement in thioester synthesis is the palladium-catalyzed carbonylative coupling of amides with disulfides. thieme-connect.dethieme-connect.comcolab.ws This method provides a direct pathway to thioesters by cleaving the N-C and S-S bonds of the starting materials. thieme-connect.comcolab.ws A key advantage of this approach is the use of amides as a carbonyl source, which circumvents the need for toxic carbon monoxide gas or expensive CO alternatives. thieme-connect.dethieme-connect.com Pyridinamides, in particular, have been identified as cheap, efficient, and relatively safe carbonyl sources for this transformation. thieme-connect.dethieme-connect.comcolab.ws The reaction accommodates a wide range of substituted pyridinamides and diaryl disulfides, producing the desired thioesters in moderate to good yields. thieme-connect.dethieme-connect.comcolab.ws For the synthesis of this compound, a suitable N-acetylated amide would be coupled with bis(4-methoxyphenyl) disulfide in the presence of a palladium catalyst.

Recent research has also demonstrated the palladium-catalyzed synthesis of thioesters from various carboxylic acids and disulfides, further expanding the scope of this methodology. researchgate.netresearchgate.net Another related strategy involves the palladium-catalyzed reductive cross-coupling of carboxylic acids with thiols. rsc.org

The success of palladium-catalyzed reactions often hinges on the choice of ligand, which can significantly influence reactivity, selectivity, and catalyst stability. rsc.orgmdpi.com In the context of thioester synthesis, ligand effects are crucial for achieving high yields and suppressing side reactions. rsc.org

For instance, in the palladium-catalyzed thiocarbonylation of alkenes using CO₂, the use of an N-P type carbazole-derived ligand was found to be highly efficient, leading to excellent yields and selectivity for branched thioesters. rsc.org The ligand's electronic and steric properties can determine the rate of key steps in the catalytic cycle, such as CO₂ insertion into the Pd-C bond. rsc.org

In other palladium-catalyzed reactions, such as the synthesis of functionalized furans, the choice of palladium precursor and its associated ligands is critical. mdpi.com For example, PdCl₂(CH₃CN)₂ has shown superior performance over other palladium sources like Pd(OAc)₂ and Pd(acac)₂. mdpi.com The weakly coordinating acetonitrile (B52724) ligands in PdCl₂(CH₃CN)₂ stabilize the palladium center without obstructing its active sites, thereby facilitating faster substrate interaction and higher catalytic turnover. mdpi.com The design of ligands that promote the desired catalytic steps while remaining stable under the reaction conditions is a key area of research in palladium catalysis. youtube.com

Data Tables

Table 1: Comparison of Catalysts for Classical Thioesterification

CatalystReactantsConditionsYieldReference
Montmorillonite K-10/KSFThiol, Acetic Anhydride-High researchgate.net
Zinc OxideThiol, Acyl ChlorideSolvent-free, Room TempExcellent researchgate.net
Silver TriflateThiol, Acetic AnhydrideMildHigh organic-chemistry.orgsci-hub.st

Table 2: Palladium-Catalyzed Synthesis of Thioesters

Reaction TypeStarting MaterialsCarbonyl SourceCatalyst SystemKey FeaturesReference
Carbonylative CouplingPyridinamide, Diaryl DisulfidePyridinamidePalladium catalystAvoids toxic CO gas, wide substrate scope thieme-connect.dethieme-connect.comcolab.ws
Reductive Cross-CouplingCarboxylic Acid, ThiolCarboxylic AcidPalladium catalystGood atom economy, mild conditions rsc.org
Thiocarbonylation of AlkenesAlkene, ThiolCO₂Pd/N-P type ligandHigh selectivity for branched thioesters rsc.org
Solvent and Additive Effects in Coupling Reactions

The choice of solvent and the use of additives are critical factors that significantly influence the outcome of coupling reactions for the synthesis of S-aryl thioesters. The solvent can affect reaction rates, yields, and even the chemoselectivity of the catalytic process.

In copper-catalyzed cross-coupling reactions between aryl iodides and potassium thioacetate, the solvent plays a pivotal role. While non-polar solvents like toluene (B28343) have proven effective, polar solvents can negatively impact both reactivity and chemoselectivity. fishersci.ca However, recent advancements have identified greener solvent alternatives. For instance, cyclopentyl methyl ether (CPME), despite being more polar than toluene, has been shown to maintain high reactivity and chemoselectivity in the copper-catalyzed synthesis of (hetero)aryl thioacetates. fishersci.ca The use of CPME is particularly advantageous as it allows for a non-aqueous workup, enabling the recovery of both the catalyst and the solvent, contributing to a more sustainable protocol. fishersci.ca Another environmentally friendly solvent, 2-methyl-tetrahydrofuran (2-MeTHF), has been observed to enhance reaction yields in Ullmann-type N-arylation reactions, suggesting its potential applicability in related C-S coupling systems. chemicalbook.com

Additives, such as ligands and salts, can also have a remarkable effect on coupling reactions. In copper-catalyzed systems for S-aryl thioacetate synthesis, the use of a ligand like 1,10-phenanthroline (B135089) is crucial for achieving good to excellent yields under base-free conditions. wikipedia.org The ligand coordinates to the copper center, stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle. In other types of coupling, such as Het-aryne coupling, external chelating ligands and salt additives have been shown to dramatically affect the reactivity of the heterocyclic partner. libretexts.org

The table below summarizes the effect of different solvents on a representative copper-catalyzed C-S coupling reaction.

SolventPolarityEffect on ReactionReference
TolueneNon-polarEffective, good reactivity and chemoselectivity fishersci.cawikipedia.org
Polar SolventsHighCan negatively affect reactivity and chemoselectivity fishersci.ca
CPMEMediumGreen solvent, preserves reactivity and chemoselectivity fishersci.ca
2-MeTHFMediumCan enhance reaction yields chemicalbook.com

Copper-Catalyzed C-S Coupling Approaches under Base-Free Conditions

A significant advancement in the synthesis of S-aryl thioesters is the development of copper-catalyzed C-S coupling reactions that operate under base-free conditions. These methods offer a more environmentally friendly and cost-effective alternative to traditional palladium-catalyzed systems. wikipedia.org

One such efficient procedure involves the reaction of an aryl iodide with potassium thioacetate using a copper(I) iodide (CuI) catalyst in the presence of 1,10-phenanthroline as a ligand. wikipedia.org The reaction is typically carried out in toluene at 100 °C. This base-free system is advantageous as it avoids the use of corrosive bases like DIPEA and utilizes the stable, solid, and easily handled potassium thioacetate salt instead of odorous thiols or other sulfur sources. wikipedia.org The methodology demonstrates broad applicability, working well with both electron-rich and electron-poor aryl iodides to produce S-aryl thioacetates in good to excellent yields. wikipedia.org

The table below outlines the optimized conditions for this base-free coupling reaction.

ParameterCondition
CatalystCuI (10 mol%)
Ligand1,10-phenanthroline (20 mol%)
Sulfur SourcePotassium thioacetate (1.5 equiv.)
SolventToluene
Temperature100 °C
Reaction Time24 h (conventional) / 2 h (microwave)

Organocatalytic and Stereoselective Syntheses Involving the Ethanethioate Moiety

Organocatalysis has emerged as a powerful tool for constructing complex molecules, including those containing the ethanethioate moiety. These methods avoid the use of metals and often provide high levels of stereocontrol, which is crucial for the synthesis of chiral sulfur-containing compounds.

Brønsted Acid-Catalyzed Thioacid Additions to Aldimines for N,S-Acetal Frameworks

A facile and efficient methodology for the synthesis of isoindolinones containing the N,S-acetal framework has been developed using a Brønsted acid catalyst. brainly.inlibretexts.orgpearson.com This three-component reaction involves the addition of a thioacid, such as thioacetic acid, to an aldimine generated in situ from an aldehyde and an amine, followed by lactamization. brainly.inlibretexts.org The process forms one C-S and two C-N bonds under mild and easily controlled ambient conditions, affording a variety of substituted isoindolinones in yields of up to 99%. brainly.inlibretexts.org

This organocatalytic approach is significant because the resulting N,S-acetal motif is a key structural feature in numerous biologically and medicinally important compounds, including antibiotics like penicillin. pearson.com The use of a thioacid as a nucleophile in this context is noteworthy, as it is generally less nucleophilic than the corresponding thiol. pearson.com The methodology has been shown to be scalable, as demonstrated by a gram-scale synthesis. brainly.inlibretexts.org

Enantioselective Michael Addition of Thioacetic Acid to Nitroalkenes

The enantioselective Michael addition of thioacetic acid to nitroalkenes represents an important organocatalytic route to chiral β-nitro thioesters. A highly effective method utilizes a leucine-derived bifunctional amine-thiourea catalyst to achieve this transformation with high yields and moderate enantioselectivities. wikipedia.org

In this reaction, the thiourea (B124793) catalyst activates the nitroalkene through hydrogen bonding, while the amine moiety deprotonates the thioacetic acid to form a thiourea-ammonium salt, which is the active catalytic species. wikipedia.org This dual activation model, involving a multiple H-bonding system, is responsible for the observed stereocontrol. The resulting enantiomerically enriched thioester products are valuable intermediates that can be further transformed into a range of sulfur-containing compounds. wikipedia.org

Multi-Step Synthetic Strategies for Substituted this compound Derivatives

The structural framework of this compound offers two key functionalities for further elaboration: the thioester group and the phenolic methoxy (B1213986) group. Multi-step strategies that exploit the reactivity of these sites allow for the synthesis of a diverse range of substituted derivatives.

Derivatization of Phenolic and Thioester Functionalities

Thioester Functionality: The thioester group is an activated form of a carboxylic acid and can undergo various transformations. libretexts.org A primary reaction is hydrolysis, which cleaves the thioester to yield the corresponding thiol (in this case, 4-methoxythiophenol) and a carboxylic acid. wikipedia.orglibretexts.org This hydrolysis can be accomplished under acidic or basic conditions. harvard.edunih.gov The resulting 4-methoxythiophenol is a versatile intermediate in its own right, used in the preparation of self-assembled monolayers and in the synthesis of other thioethers and thioesters. fishersci.cachemicalbook.com Another key reaction is transthioesterification, where the acyl group is transferred from one thiol to another. This reaction is common in biological systems and can be utilized in synthetic chemistry for converting one thioester into another. libretexts.org The Fukuyama coupling offers another route for derivatization, where the thioester is coupled with an organozinc halide using a palladium catalyst to form a ketone. wikipedia.org

Phenolic Functionality: The methoxy group on the phenyl ring is an ether linkage that can also be modified. One of the most common transformations is ether cleavage to unmask the corresponding phenol (B47542) (4-hydroxythiophenol derivative). This is typically achieved using strong acids such as hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃). wikipedia.orglibretexts.org The cleavage of aryl alkyl ethers with acids like HI or HBr proceeds via nucleophilic attack of the halide on the alkyl group (in this case, the methyl group), releasing the phenol. libretexts.orgmasterorganicchemistry.com

One-Pot Synthetic Protocols for Related Thioesters

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation by minimizing intermediate purification steps. For the synthesis of thioesters, including analogues of this compound, several one-pot protocols have been developed, starting from a variety of functional groups. These methods often focus on the in situ generation of either the acylating agent or the thiol component to streamline the synthesis and, in some cases, to avoid the handling of foul-smelling thiols.

Direct Condensation of Carboxylic Acids and Thiols

The most direct one-pot approach to thioesters involves the coupling of a carboxylic acid and a thiol in the presence of an activating agent or catalyst. This strategy is highly convergent and adaptable.

One such method employs pentafluoropyridine (B1199360) (PFP) to generate acyl fluorides in situ from carboxylic acids under mild conditions. rsc.org These activated intermediates readily react with a nucleophile, such as a thiol, to form the corresponding thioester in good to excellent yields. This process avoids the need to handle potentially unstable or corrosive acylating agents like acyl chlorides. rsc.org

Another catalytic approach utilizes a 4-bromo pyridine–borane complex for the direct coupling of carboxylic acids with thiols. rsc.org This metal-free method demonstrates good functional group compatibility and has been successfully applied to the modification of drugs containing carboxylic acid moieties. rsc.org The use of N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a classic and effective method for promoting esterification, which is also applicable to thioester formation from carboxylic acids and thiols. organic-chemistry.org The addition of DMAP significantly accelerates the reaction, suppressing side product formation. organic-chemistry.org

Odorless One-Pot Syntheses Using Thiol Surrogates

The pungent and unpleasant odor of thiols is a significant drawback in thioester synthesis. To address this, several one-pot procedures have been developed that generate the necessary sulfur nucleophile in situ from odorless precursors.

One notable method involves the reaction of benzoic anhydrides, thiourea, and an organic halide or an electron-deficient alkene. beilstein-journals.orgnih.gov In this process, thiobenzoic acids are generated in situ from the reaction between thiourea and the anhydride. These thioacids then react with the electrophile (alkyl halide or Michael acceptor) to produce the thioester. beilstein-journals.orgnih.gov This efficient and versatile protocol proceeds under mild conditions and avoids the use of thiols directly. beilstein-journals.org

Another innovative, odorless strategy utilizes sodium thiosulfate (B1220275) as a sulfur surrogate. rsc.org In a one-pot, two-step reaction, sodium thiosulfate is first acylated by an aryl anhydride to generate a thioaroylate intermediate in situ. This intermediate then undergoes a nucleophilic substitution with an organic halide to yield the final thioester. The advantages of this method include its operational simplicity and the use of low-toxicity, odorless reagents. rsc.orgresearchgate.net

One-Pot Thioester Synthesis from Aldehydes and Other Precursors

Alternative one-pot protocols have been established that utilize different starting materials. A method for synthesizing thioesters from aldehydes and thiols has been developed using an iron catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant, often using water as the solvent. acs.org

A divergent approach involves the one-pot, four-component coupling of thiols, aldehydes, triphenylphosphine (B44618) (Ph₃P), and triflic acid (TfOH) to form thiophosphonium salts. chemrxiv.orgnih.govacs.org These stable intermediates can then be chemoselectively oxidized to furnish thioesters in high yields. chemrxiv.orgnih.gov Furthermore, sulfonyl chlorides can serve as direct precursors for thioesters. A phosphine-mediated deoxygenation of a sulfonyl chloride generates a transient intermediate that can be trapped in situ by a carboxylic acid to form the C–S bond of the thioester. acs.org This method is operationally simple and shows broad functional group tolerance. acs.org

The following table summarizes various one-pot synthetic protocols for thioesters, highlighting the diversity of available methods.

Table 1: Summary of One-Pot Synthetic Protocols for Thioesters

Method/Reaction Type Substrates Key Reagents/Catalysts General Conditions Yield Range (%) Citations
In Situ Acyl Fluoride Generation Carboxylic Acids, Thiols Pentafluoropyridine (PFP) Mild conditions Good to Excellent rsc.org
Pyridine-Borane Catalysis Carboxylic Acids, Thiols 4-Bromo Pyridine–Borane Complex Metal-free Good rsc.org
Carbodiimide Coupling Carboxylic Acids, Thiols DCC, DMAP (cat.) Room temperature Good organic-chemistry.org
In Situ Thioacid Generation Benzoic Anhydrides, Alkyl Halides/Alkenes Thiourea, Et₃N Mild conditions Good to Excellent beilstein-journals.orgnih.gov
Thiol Surrogate Method Aryl Anhydrides, Organic Halides Sodium Thiosulfate Transition metal-free 42-90 rsc.org
Iron-Catalyzed Coupling Aldehydes, Thiols Iron Catalyst, TBHP Water as solvent Good acs.org
From Thiophosphonium Salts Thiols, Aldehydes Ph₃P, TfOH, then K₃PO₄, Air Room temperature High chemrxiv.orgnih.gov
From Sulfonyl Chlorides Sulfonyl Chlorides, Carboxylic Acids Phosphine (B1218219) Operationally simple Good acs.org

Nucleophilic Reactivity at the Thioester Carbonyl

The carbonyl carbon of the thioester group in this compound is highly susceptible to nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the sulfur atom and the carbonyl oxygen, which creates a partial positive charge on the carbonyl carbon, making it an excellent electrophile. Thioesters, in general, are more reactive than their ester or amide counterparts due to the larger size of the sulfur atom and less effective orbital overlap with the carbonyl group. nih.gov

Transacylation and Thiolysis Reactions

Transacylation, or the transfer of an acyl group from one molecule to another, is a characteristic reaction of thioesters. In the context of this compound, this typically involves the reaction with another thiol (thiolysis) or an alcohol.

In a transthioesterification reaction, a thiol can act as a nucleophile, attacking the carbonyl carbon of this compound. This process is often reversible and can be driven to completion by using an excess of the nucleophilic thiol or by removing the liberated 4-methoxythiophenol. This type of reaction is fundamental in biochemistry, where thioester linkages are crucial for acyl group transfer, such as in the function of coenzyme A. libretexts.org The conversion of one thioester to another is a key step in many enzymatic processes. libretexts.org

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

Amines are effective nucleophiles that readily react with this compound to form amides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the 4-methoxythiophenolate anion acting as a good leaving group, to yield the corresponding N-substituted acetamide.

The reactivity of amines with thioesters is a cornerstone of many synthetic methodologies, including the formation of peptide bonds in native chemical ligation. raineslab.com While direct aminolysis of this compound is a straightforward process, the rate of reaction can be influenced by the basicity and steric hindrance of the amine.

NucleophileProductReaction Type
Amine (R-NH2)N-R-acetamideAminolysis
Thiol (R-SH)S-R-ethanethioateThiolysis
Carboxylic Acid (R-COOH)Acetic anhydrideAcyl transfer
Malonate esterβ-keto esterAcylation

This table summarizes the types of products formed from the reaction of this compound with various nucleophiles.

Reactions with Oxygen-Based Nucleophiles (e.g., Carboxylic Acids)

Carboxylic acids can react with this compound, although they are generally weaker nucleophiles than amines or thiols. The reaction typically requires activation of the carboxylic acid or the use of a coupling agent to facilitate the formation of an anhydride. Under certain conditions, the carboxylate anion can act as a nucleophile, attacking the thioester carbonyl to displace the 4-methoxythiophenolate and form an acetic anhydride derivative.

Reactions with Carbon-Based Nucleophiles (e.g., Malonates)

Carbon nucleophiles, such as enolates derived from malonic esters, can also react with this compound. In this Claisen-type condensation reaction, the enolate attacks the thioester carbonyl, leading to the formation of a new carbon-carbon bond. The initial product is a β-keto ester, which is a versatile intermediate in organic synthesis. The driving force for this reaction is the formation of the relatively stable 4-methoxythiophenolate leaving group.

Transformations Involving the Methoxyphenyl Moiety

Beyond the reactivity at the thioester group, the 4-methoxyphenyl ring itself can undergo chemical transformations.

Functional Group Interconversions of the Ethanethioate Component

The ethanethioate group in this compound is susceptible to various functional group interconversions, allowing for the synthesis of a range of other sulfur-containing compounds. These transformations typically target the sulfur atom or the acyl group.

The sulfur atom in the thioacetate moiety of this compound can be oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. The conversion to a sulfone represents a significant transformation of the functional group's electronic and steric properties. This oxidation is typically achieved using strong oxidizing agents.

Common reagents for the oxidation of sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org The reaction generally proceeds through an intermediate sulfoxide, and the extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. orgsyn.org To ensure the formation of the sulfone, an excess of the oxidizing agent is typically used. For example, the use of at least two equivalents of m-CPBA will typically drive the oxidation past the sulfoxide stage to the sulfone. The resulting product would be 4-methoxyphenyl ethanesulfonyl acetate, where the sulfur is bonded to two oxygen atoms, the phenyl ring, and the acetyl group.

Table 2: Oxidation of this compound to Sulfone

Oxidizing AgentProductTypical ConditionsSelectivity Notes
m-Chloroperoxybenzoic acid (m-CPBA)4-Methoxyphenylsulfonyl ethanethioateDichloromethane (DCM), 0 °C to RT>2 equivalents of m-CPBA favors sulfone formation.
Hydrogen Peroxide (H₂O₂)4-Methoxyphenylsulfonyl ethanethioateAcetic acid or other catalyst, elevated temp.Catalyst (e.g., tungstate) can improve efficiency. organic-chemistry.org
Potassium Permanganate (KMnO₄)4-Methoxyphenylsulfonyl ethanethioateAcetone/water, controlled pHStrong oxidant, can lead to side reactions if not controlled.

Radical-Mediated Reactions and Thiyl Radical Generation from this compound

This compound can serve as a precursor for the generation of the corresponding 4-methoxyphenylthiyl radical (4-MeO-C₆H₄-S•). Thiyl radicals are versatile intermediates in organic synthesis, often utilized in addition reactions to alkenes and alkynes, and in cyclization cascades. nih.govmdpi.com

The generation of a thiyl radical from a thioacetate is less direct than from a thiol (R-SH) or a disulfide (R-S-S-R). The most common pathway to generate the 4-methoxyphenylthiyl radical would first involve the hydrolysis of this compound to 4-methoxythiophenol. This thiophenol can then readily generate the thiyl radical through hydrogen atom abstraction by another radical (often from an initiator like AIBN or benzoyl peroxide) or through photolysis. nih.govscispace.com

Direct generation from the thioacetate itself is conceivable under photolytic or thermolytic conditions, leading to the homolytic cleavage of the sulfur-acyl bond. However, the more established route involves its conversion to the corresponding thiol. Once generated, the 4-methoxyphenylthiyl radical can participate in a variety of transformations. A key application is in radical cyclizations, where the thiyl radical adds to an unsaturated bond within the same molecule, initiating a ring-forming cascade. scispace.comresearchgate.net These reactions are advantageous as they often proceed under mild, tin-free conditions. scispace.com

Table 3: Generation and Reaction of 4-Methoxyphenylthiyl Radical

PrecursorMethod of GenerationRadical IntermediateSubsequent Reaction Example
4-Methoxythiophenol (from hydrolysis of the thioacetate)Hydrogen abstraction with AIBN4-Methoxyphenylthiyl radicalIntramolecular addition to a tethered alkene (e.g., in a 1,6-diene) to form a five-membered ring. nih.gov
4-MethoxythiophenolPhotolysis (UV irradiation)4-Methoxyphenylthiyl radicalIntermolecular addition to an alkyne (thiol-yne reaction). nih.gov
Bis(4-methoxyphenyl) disulfide (from oxidation of the thiol)Photolytic cleavage of S-S bond4-Methoxyphenylthiyl radicalAddition to isonitriles followed by cyclization. mdpi.com

Elucidating Mechanistic Pathways in Palladium-Catalyzed Carbonylations

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into organic molecules. While direct mechanistic studies on this compound are not extensively documented, the closely related palladium-catalyzed thiocarbonylation of aryl halides with thioacetate and other thiol sources provides a solid framework for understanding its behavior. rsc.orgrsc.org These reactions are believed to proceed through a well-defined catalytic cycle involving key palladium intermediates.

Proposed Catalytic Cycles and Intermediates

The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl halides to form S-aryl thioesters is depicted as a catalytic cycle. rsc.orgrsc.org This cycle is initiated by the reduction of a palladium(II) precatalyst to the catalytically active palladium(0) species. youtube.com

The key steps in the proposed catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

CO Insertion: Carbon monoxide (CO) then inserts into the Aryl-Palladium bond of this intermediate to generate an acyl-palladium complex, [Ar-CO-Pd-X].

Transmetalation/Thiolysis: The acyl-palladium complex reacts with the thioester, in this case, this compound. This step can be viewed as a form of transmetalation or, more accurately, a thiolysis where the sulfur atom of the thioester attacks the acyl-palladium complex. This results in the formation of a new palladium intermediate and the release of the desired S-aryl thioester product. In reactions starting from thiols, this step involves the deprotonated thiol (thiolate).

Reductive Elimination: The final step is the reductive elimination from the palladium intermediate, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A plausible catalytic cycle for the synthesis of S-aryl thioesters from aryl iodides and thioacetates is shown below, which can be extrapolated to the reactions of this compound. rsc.org

Table 1: Key Intermediates in the Proposed Palladium-Catalyzed Thiocarbonylation Cycle

IntermediateDescriptionRole in the Cycle
Pd(0)LnCatalytically active palladium(0) speciesInitiates the cycle by reacting with the aryl halide
[Ar-Pd(II)-X]LnAryl-palladium(II) complexFormed after oxidative addition
[Ar-CO-Pd(II)-X]LnAcyl-palladium(II) complexFormed after CO insertion
[Ar-CO-S(R)-Pd(II)]LnAcyl-thio-palladium(II) complexPrecursor to the final product

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands and additives is crucial in palladium-catalyzed carbonylations, significantly influencing the reaction's efficiency and selectivity. rsc.orgnih.gov Ligands, typically phosphines, coordinate to the palladium center, modifying its electronic and steric properties.

Ligand Effects: The electronic nature of the phosphine ligand can affect the rate of oxidative addition and reductive elimination. Electron-rich phosphine ligands can enhance the rate of oxidative addition, while sterically bulky ligands can promote reductive elimination. rsc.org For instance, in the thiocarbonylation of alkenes, the use of a monodentate phosphine ligand like PCy3 led to the branched thioester, whereas a bidentate ligand like Xantphos favored the linear product, highlighting the profound impact of ligand structure on regioselectivity. rsc.org The development of specialized ligands, such as those with a carbazolyl motif, has been shown to improve catalyst longevity and efficiency by offering weak coordination when needed during the catalytic cycle. rsc.org

Additives: Bases are often added to these reactions to facilitate the deprotonation of thiols (if used as starting materials) or to neutralize any acidic byproducts. The choice of base and solvent can also impact the reaction outcome. For example, in the palladium-catalyzed reaction of aryl iodides with S-aryl thioformates, the combination of Pd2(dba)3 as the precatalyst, Xantphos as the ligand, and CH3CO2K as the base in CH2Cl2 was found to be optimal. organic-chemistry.org

Table 2: Effect of Different Ligands on the Thiocarbonylation of Styrene (B11656) rsc.org

EntryLigandProductYield (%)
1NoneNo reaction0
2PCy3Branched thioester48
3XantphosLinear thioester36
4PdCl2(PCy3)2Branched thioester65
5L1 (Carbazole-derived)Branched thioester84

Mechanistic Studies of Organocatalytic Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. This compound can potentially act as a nucleophile in various organocatalytic reactions, most notably in Michael additions.

Analysis of Stereocontrol in Michael Additions

The Michael addition, or conjugate addition, of sulfur nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-S bond-forming reaction. mdpi.com In the context of this compound, the sulfur atom can act as the nucleophilic center. The stereocontrol in such reactions, when catalyzed by a chiral organocatalyst, is a key aspect of their utility.

The mechanism of stereocontrol typically involves the formation of a well-organized transition state where the organocatalyst interacts with both the nucleophile and the electrophile (the Michael acceptor). organic-chemistry.orgnih.gov Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective. organic-chemistry.orgnih.gov These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile (or enhance its nucleophilicity through hydrogen bonding) and a hydrogen-bond donor site (e.g., a urea (B33335) or thiourea moiety) to activate the electrophile. organic-chemistry.orgnih.gov

A proposed transition state model for the sulfa-Michael addition catalyzed by a cinchona alkaloid-derived urea catalyst involves a dual activation mode. organic-chemistry.org The basic quinuclidine (B89598) nitrogen of the catalyst activates the thiol (or in this case, would interact with the thioester), while the urea moiety activates the enone through double hydrogen bonding. organic-chemistry.org This ternary complex orients the reactants in a specific manner, leading to a highly enantioselective attack on one face of the Michael acceptor. organic-chemistry.org

Table 3: Enantioselective Sulfa-Michael Addition to α,β-Unsaturated Ketones organic-chemistry.org

EntryMichael AcceptorThiolCatalyst Loading (mol%)Yield (%)ee (%)
1CyclohexenoneThiophenol0.1>9995
2CyclopentenoneThiophenol0.1>9997
3Chalcone (B49325)Thiophenol0.19892

Proposed Reaction Mechanisms for Thioacid Additions

While this compound is a thioester, understanding the mechanism of thioacid addition provides valuable insight into the reactivity of the sulfur nucleophile. The organocatalytic addition of thioacetic acid to enones has been developed, employing a chiral bifunctional amine thiourea catalyst. researchgate.net

The proposed mechanism involves the following steps:

Activation of the Thioacid: The amine moiety of the catalyst deprotonates the thioacetic acid, generating a more nucleophilic thiocarboxylate anion.

Activation of the Enone: Simultaneously, the thiourea part of the catalyst activates the enone through hydrogen bonding, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

Michael Addition: The thiocarboxylate attacks the β-position of the activated enone in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

Protonation and Catalyst Regeneration: The resulting enolate is protonated, and the catalyst is regenerated to complete the cycle.

Computational studies on the addition of thiols to α,β-unsaturated carbonyl compounds have shown that a base-catalyzed process, where the thiol is deprotonated to a thiolate, is essential for an efficient reaction. nih.gov This underscores the importance of the basic site in the organocatalyst for activating the sulfur nucleophile.

Understanding Rearrangement Processes in Complex Derivative Syntheses

Thioesters are known to participate in various rearrangement reactions, which are instrumental in the synthesis of complex molecules, including natural products and heterocyclic compounds. While specific examples detailing the rearrangement of this compound are not readily found, the general reactivity patterns of thioesters in such transformations can be considered.

One of the most well-known rearrangements involving thioesters is the Fries rearrangement , which can be adapted for thioesters (thio-Fries rearrangement). This reaction typically involves the rearrangement of an aryl ester to a hydroxy aryl ketone, and in the case of a thioester, an S-aryl thioester could potentially rearrange to a mercapto aryl ketone under Lewis or Brønsted acid catalysis.

Another relevant transformation is the Claisen rearrangement of allyl aryl thioethers, which can be prepared from the corresponding S-aryl thioesters. The thio-Claisen rearrangement of allyl aryl thioethers yields ortho-allylthiophenols, which are versatile intermediates for the synthesis of sulfur-containing heterocycles.

In the context of complex derivative synthesis, this compound could serve as a precursor to more elaborate structures that then undergo key rearrangement reactions. For instance, the thioester could be used to introduce a thioaryl group into a molecule, which then directs a subsequent C-H activation and rearrangement cascade. nih.gov The development of directing groups for palladium-catalyzed C-H functionalization has highlighted the versatility of thioethers in orchestrating complex bond formations. nih.gov

Furthermore, the synthesis of substituted pyrazoles has been achieved through the cyclocondensation of arylhydrazines with β-oxodithioesters, which are structurally related to the enol form of thioesters. acs.org This suggests that this compound could potentially be a substrate for the synthesis of sulfur-functionalized pyrazole (B372694) derivatives.

The study of these mechanistic pathways not only deepens our understanding of the chemical behavior of this compound but also paves the way for the development of new synthetic methodologies and the construction of novel molecular architectures.

Kinetic and Thermodynamic Considerations in Reaction Control

In the study of chemical reactions involving this compound, understanding the interplay between kinetics and thermodynamics is crucial for predicting and controlling the reaction outcomes. The principles of kinetic and thermodynamic control dictate whether the major product of a reaction is the one that forms the fastest (the kinetic product) or the one that is the most stable (the thermodynamic product). This distinction is governed by the reaction conditions, primarily temperature, which influences the reversibility of reaction pathways.

Generally, at lower temperatures, reactions are under kinetic control. This is because the available thermal energy is sufficient to overcome the activation energy barrier of the fastest reaction pathway, but not high enough to allow for the reversal of this step or to overcome the higher activation energy barrier leading to a more stable product. The product distribution is therefore determined by the relative rates of the competing reactions.

Conversely, at higher temperatures, reactions tend to be under thermodynamic control. The increased thermal energy allows the system to overcome the activation energy barriers of all possible pathways, and crucially, it also allows for the reversal of product formation. This establishes an equilibrium where the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product, which resides at the lowest energy state, will be the major component of the product mixture at equilibrium.

The selection between kinetic and thermodynamic control is a powerful tool in synthetic chemistry, enabling the selective formation of a desired isomer or compound from a common intermediate. For instance, in reactions where this compound can be formed through different pathways or can react to form multiple products, manipulating the reaction temperature can favor the formation of the kinetic or thermodynamic product.

Detailed research into the specific reactions of this compound is necessary to quantify the kinetic and thermodynamic parameters that govern its reactivity. This includes determining rate constants, activation energies, and the Gibbs free energies of formation for the various potential products and transition states.

While specific experimental kinetic and thermodynamic data for reactions of this compound are not extensively available in the public domain, studies on related thioesters, such as S-methyl thioacetate, provide valuable insights into the competing processes of hydrolysis and thiol-thioester exchange. For S-methyl thioacetate, the rate constants for acid-mediated, base-mediated, and pH-independent hydrolysis have been determined, alongside the rate constant for thiol-thioester exchange. These studies demonstrate that under certain conditions (e.g., neutral pH), thiol-thioester exchange can be significantly faster than hydrolysis, indicating a kinetic preference for the exchange reaction.

For example, the hydrolysis of S-methyl thioacetate at pH 7 and 23°C has a half-life of 155 days, while the thiol-thioester exchange with 2-sulfonatoethanethiolate under the same conditions has a half-life of only 38 hours. This highlights that even in aqueous environments where hydrolysis is a thermodynamically favorable process, the kinetic barrier to hydrolysis can be substantial, allowing other, faster reactions to dominate.

Table of Reaction Parameters for a Model Thioester (S-methyl thioacetate)

Reaction TypeParameterValueConditions
Acid-mediated Hydrolysiska1.5 x 10-5 M-1s-123°C
Base-mediated Hydrolysiskb1.6 x 10-1 M-1s-123°C
pH-independent Hydrolysiskw3.6 x 10-8 s-123°C
Thiol-thioester Exchangekex1.7 M-1s-1with 2-sulfonatoethanethiolate, 23°C

This data is for a model compound and serves to illustrate the principles of kinetic and thermodynamic control in thioester reactions. Specific values for this compound may differ.

The presence of the 4-methoxyphenyl group in this compound is expected to influence the electronic properties of the thioester bond, and consequently, the rates and equilibria of its reactions compared to a simple alkyl thioester. The electron-donating nature of the methoxy group could affect the stability of intermediates and transition states, thereby altering the kinetic and thermodynamic landscape of its reactions. Further experimental and computational studies are required to fully elucidate these effects and to construct a comprehensive energy profile for the reactions of this specific compound.

Applications in Advanced Organic Synthesis Utilizing S 4 Methoxyphenyl Ethanethioate

S-(4-Methoxyphenyl) Ethanethioate as a Versatile Acyl Transfer Agent

Acyl transfer reactions are fundamental in organic chemistry for the formation of crucial functional groups. This compound serves as an effective acyl transfer agent, facilitating the synthesis of amides, esters, and ketones. This reactivity stems from the nature of the thioester bond, which is sufficiently reactive to undergo nucleophilic acyl substitution with a variety of nucleophiles.

The thioester functionality in this compound is an excellent acyl donor. The 4-methoxyphenylthio group is a good leaving group, which facilitates the attack of nucleophiles at the electrophilic carbonyl carbon. This allows for the efficient synthesis of a variety of carbonyl compounds.

The synthesis of amides can be achieved by reacting this compound with primary or secondary amines. Similarly, esterification can be accomplished by its reaction with alcohols, often in the presence of a suitable catalyst. The formation of ketones is also possible through reactions with organometallic reagents. The versatility of this compound as an acyl transfer agent is highlighted by its ability to participate in these key transformations under relatively mild conditions.

Product TypeNucleophileGeneral Reaction
AmideAmine (R¹R²NH)R-C(O)SAr + R¹R²NH → R-C(O)NR¹R² + ArSH
EsterAlcohol (R¹OH)R-C(O)SAr + R¹OH → R-C(O)OR¹ + ArSH
KetoneOrganometallic Reagent (e.g., R¹Li)R-C(O)SAr + R¹Li → R-C(O)R¹ + LiSAr

Strategic Use in Carbon-Carbon Bond Formations

The application of this compound extends beyond simple acyl transfer reactions to more complex carbon-carbon bond-forming strategies. These reactions are central to the construction of the carbon skeletons of organic molecules.

Research has demonstrated a one-pot, two-step method for synthesizing α-alkyl styrene (B11656) derivatives from natural products like estragole, where this compound can be conceptually implicated as part of the broader class of sulfur nucleophiles used in the process. nih.govacs.org This methodology involves the reaction of a suitable starting material with various carbon, nitrogen, oxygen, and sulfur nucleophiles. acs.org The resulting α-alkyl styrenes are valuable monomers in polymer science. acs.org The synthesis is regioselective and proceeds under transition-metal-free conditions, highlighting its efficiency and broad applicability. acs.org

Starting MaterialKey ReagentsProduct Type
EstragoleBr₂, DMSO, NaI, Nucleophile, Baseα-Alkyl Styrene Derivatives

While direct use of this compound is not explicitly detailed, the synthesis of fluoro-substituted aromatic ketones often involves the reaction of an activated acyl donor with a fluorinated aromatic compound. Conceptually, a thioester like this compound could serve as the acylating agent in such transformations. The synthesis of new chalcone (B49325) derivatives containing both fluorine and methoxy (B1213986) groups has been achieved through the reaction of 2′,4′,6′-trimethoxyacetophenone with various fluorine-substituted benzaldehydes. acgpubs.org This underscores the importance of acyl precursors in the synthesis of complex aromatic ketones.

Reactant 1Reactant 2Product Type
2′,4′,6′-TrimethoxyacetophenoneFluorine-substituted benzaldehydesFluoro- and methoxy-substituted chalcones

Construction of Complex Organic Scaffolds

The strategic incorporation of this compound and related thioesters enables the assembly of intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

The synthesis of isoindolinones containing N,S-acetal frameworks represents a sophisticated application of thioester chemistry. While direct evidence for the use of this compound is not prominent, the construction of such heterocyclic systems often relies on the reactivity of thioamides, which can be derived from thioesters. The formation of the N,S-acetal moiety involves the intramolecular cyclization of a precursor containing both a nitrogen nucleophile and a sulfur-containing group. This approach allows for the creation of complex heterocyclic structures that are valuable in drug discovery and development.

Precursor TypeKey TransformationResulting Scaffold
Thioamide-containing intermediateIntramolecular CyclizationIsoindolinone with N,S-Acetal Framework

The Role of this compound in Specialized Organic Synthesis Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, the specific applications of the chemical compound this compound in the synthesis of unnatural α-amino acid derivatives and the formation of pyrimidine (B1678525) derivatives incorporating the methoxyphenyl moiety are not documented in publicly accessible research databases and scholarly articles.

While the synthesis of both unnatural α-amino acids and pyrimidine derivatives are active areas of research in organic chemistry, there is no direct evidence to suggest that this compound is a key reagent or intermediate in these specific transformations as outlined.

Unnatural α-Amino Acid Synthesis: A Field of Diverse Methodologies

The synthesis of unnatural α-amino acids, which are crucial components in drug discovery and materials science, is a well-established field with a vast array of synthetic strategies. Current research highlights various innovative methods, including:

Radical-based procedures: These methods often involve the generation and reaction of radical intermediates to form new carbon-carbon or carbon-heteroatom bonds.

Photoredox catalysis: This technique utilizes visible light to initiate catalytic cycles for the construction of complex molecules under mild conditions. thermofisher.commdpi.com

Enzymatic and metabolic engineering approaches: These methods leverage the specificity of enzymes or entire metabolic pathways to produce chiral amino acids with high enantiopurity. organic-chemistry.org

While these and other methods are extensively documented for preparing a wide range of unnatural amino acids, the use of this compound as a building block or reagent in these syntheses is not reported in the surveyed literature.

Formation of Pyrimidine Derivatives: A Cornerstone of Medicinal Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and natural products. The synthesis of pyrimidine derivatives is therefore of significant interest to medicinal chemists. Common synthetic routes include:

Condensation reactions: These often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative.

Multi-component reactions: These strategies allow for the efficient construction of complex pyrimidine structures in a single step from three or more starting materials.

Modification of pre-existing pyrimidine rings: This involves the functionalization of a pyrimidine core through various substitution reactions.

Research has described the synthesis of pyrimidines containing a methoxyphenyl group; however, these syntheses typically start from precursors such as 4-methoxybenzaldehyde (B44291) or other appropriately substituted building blocks, rather than this compound. mdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation of S 4 Methoxyphenyl Ethanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed reconstruction of the molecular framework.

Proton (¹H) NMR Spectroscopic Data and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy of S-(4-Methoxyphenyl) ethanethioate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule.

The aromatic protons on the 4-methoxyphenyl (B3050149) group typically appear as two doublets. The protons ortho to the sulfur atom (H-2 and H-6) are expected to resonate at a different chemical shift than the protons meta to the sulfur atom (H-3 and H-5) due to their distinct electronic environments. One set of these aromatic protons has been reported to appear as a doublet at approximately 7.27 ppm, while the other appears as a doublet around 6.83 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) protons are highly shielded and appear as a sharp singlet at approximately 3.78 ppm. rsc.org The acetyl group (-COCH₃) protons, being adjacent to a carbonyl group, are deshielded and typically resonate as a singlet around 2.37 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic (ortho to -S-)~7.27Doublet (d)~8.8
Aromatic (meta to -S-)~6.83Doublet (d)~8.8
Methoxy (-OCH₃)~3.78Singlet (s)N/A
Acetyl (-COCH₃)~2.37Singlet (s)N/A

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Data and Multiplicity Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows several distinct signals corresponding to the different carbon environments.

The carbonyl carbon of the thioester group is significantly deshielded and appears at a chemical shift of approximately 197.3 ppm. The carbon atom of the methoxy group is found at around 55.2 ppm. rsc.org The aromatic carbons show a range of chemical shifts. The carbon atom directly attached to the oxygen of the methoxy group (C-4) is typically found around 159.2 ppm. rsc.org The carbon atom attached to the sulfur atom (C-1) appears at a different chemical shift. The remaining aromatic carbons (C-2, C-6, C-3, and C-5) also have distinct resonances. rsc.org The methyl carbon of the acetyl group appears at a lower chemical shift, typically in the range of 20-30 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm Multiplicity (from DEPT or HSQC)
Carbonyl (C=O)~197.3C
Aromatic (C-4, attached to -OCH₃)~159.2C
Aromatic (C-2, C-6)~135.8CH
Aromatic (C-1, attached to -S-)~129.9C
Aromatic (C-3, C-5)~114.1CH
Methoxy (-OCH₃)~55.2CH₃
Acetyl (CH₃)~29.6CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Multiplicity is predicted based on the structure.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

HSQC: This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the aromatic rings and the methyl groups to their corresponding carbon signals. columbia.edu For instance, the proton signal at ~7.27 ppm would correlate with the carbon signal of the ortho-aromatic carbons, and the proton signal of the acetyl group at ~2.37 ppm would correlate with its corresponding methyl carbon signal. rsc.orgcolumbia.edu

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. columbia.edu For example, the protons of the acetyl group (~2.37 ppm) would show a correlation to the carbonyl carbon (~197.3 ppm). The aromatic protons would show correlations to neighboring aromatic carbons and to the carbon atom attached to the sulfur. rsc.orgcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1680-1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the thioester group. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to appear in the range of 1000-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch>3000Medium to Weak
Carbonyl (C=O) Stretch (Thioester)1680 - 1715Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Methoxy)1000 - 1300Strong

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₀O₂S), the calculated monoisotopic mass is approximately 182.04015 amu. guidechem.com HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula of the compound. bas.bg The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the acetyl group (CH₃CO) or the methoxyphenyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound with high accuracy. The analysis of this compound by ESI-MS is predicated on the generation of gas-phase ions from a solution, typically with minimal fragmentation. This allows for the unambiguous determination of the molecular mass.

The compound, with a chemical formula of C₉H₁₀O₂S, has a calculated monoisotopic mass of 182.0402 Da. In positive ion mode ESI-MS, the compound is expected to be detected primarily as its protonated form, [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present in trace amounts in the solvent or on glassware. The detection of these ions at their specific mass-to-charge ratios (m/z) provides unequivocal evidence of the compound's molecular weight.

Table 1: Predicted ESI-MS Data for this compound

Ion Species Formula Calculated m/z (Da)
[M+H]⁺ C₉H₁₁O₂S⁺ 183.0479
[M+Na]⁺ C₉H₁₀O₂SNa⁺ 205.0299

The observation of a base peak corresponding to one of these ions, along with the characteristic isotopic pattern resulting from the natural abundance of ³⁴S, confirms the elemental composition and, therefore, the identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It serves the dual purpose of assessing the purity of a sample and confirming the identity of its components.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The sample is injected into the system and separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. A gradient elution, starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724), is effective for separating the target compound from potential impurities, starting materials, or by-products.

The eluent from the LC column is directed into the ESI-MS source. The mass spectrometer is set to scan a relevant mass range to detect the expected ions of this compound (as detailed in section 6.3.2). The resulting data consists of a chromatogram showing peaks over time. A pure sample of this compound would ideally exhibit a single, sharp peak. The mass spectrum corresponding to this peak would then be extracted and analyzed. If the spectrum shows the expected m/z for the protonated molecule ([M+H]⁺ at 183.0479 Da), it confirms the identity of the compound eluting at that specific retention time. The absence of other significant peaks in the chromatogram indicates a high level of purity. mdpi.comtcichemicals.com

Table 2: Illustrative LC-MS Parameters for Analysis of this compound

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

| Scan Range | 100 - 500 m/z |

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, the data from a closely related organometallic analog, bis-(p-methoxyphenyl)tellurium dichloride, can serve as an illustrative example of the parameters determined in such a study. sciensage.info This data provides a comprehensive picture of the molecular arrangement in the solid state. sciensage.info

Table 3: Representative Crystallographic Data for bis-(p-Methoxyphenyl)tellurium dichloride sciensage.info

Parameter Value
Empirical Formula C₁₄H₁₄Cl₂O₂Te
Formula Weight 412.75
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 10.1853(12) Åb = 12.3771(16) Åc = 13.4842(17) Åα = 109.235(5)°β = 99.519(5)°γ = 102.705(5)°
Volume 1489.1(3) ų
Z (Molecules per unit cell) 4
Temperature 100(2) K
Wavelength 0.71073 Å

| Reflections Collected | 11485 |

Note: The data presented is for an analogous compound, bis-(p-methoxyphenyl)tellurium dichloride, and serves to illustrate the type of information obtained from an X-ray crystallography experiment. sciensage.info

Computational and Theoretical Studies on S 4 Methoxyphenyl Ethanethioate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation for a given molecular system to yield information about its energy and electronic distribution.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy.

Table 1: Hypothetical Conformational Analysis Data for S-(4-Methoxyphenyl) Ethanethioate

ConformerDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
1180° (anti)0.0075.3
260° (gauche)1.2012.3
3-60° (gauche)1.2012.3
40° (syn)5.000.1

Note: This table is illustrative and not based on published data for this compound.

Electronic Properties and Frontier Molecular Orbitals

Once the optimized geometry is obtained, quantum chemical calculations can reveal a wealth of information about the electronic properties of this compound. Key properties include the molecular dipole moment, charge distribution, and the energies and shapes of the molecular orbitals.

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For a molecule like this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the sulfur atom, while the LUMO would be centered on the carbonyl group of the ethanethioate moiety.

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: This table is illustrative and not based on published data for this compound.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceedingly popular due to its balance of accuracy and computational cost. researchgate.net DFT is particularly well-suited for studying the reactivity and selectivity of chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

DFT can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy of the reaction.

For example, the hydrolysis of this compound could be modeled using DFT. The reaction would likely proceed through a tetrahedral intermediate formed by the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. DFT calculations would be used to locate the transition state for this nucleophilic attack and the subsequent breakdown of the intermediate to form 4-methoxythiophenol and acetic acid. The calculated activation energies for different possible pathways would allow for the prediction of the most favorable reaction mechanism.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves and interacts with its environment. This would provide a more realistic picture of its conformational flexibility than static calculations alone. The simulation would also show the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent molecules.

Docking Studies (focused on understanding binding interactions without biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemspider.com While often used in drug design to predict the binding of a ligand to a protein's active site, docking can also be used more generally to understand the non-covalent binding interactions between any two molecules.

A docking study of this compound could be performed to investigate its interaction with a model receptor or another molecule of interest. The docking algorithm would sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity. The results would provide a detailed picture of the binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. This could be useful for understanding how this compound might interact with surfaces or other molecules in a material science or chemical engineering context.

Table 3: Hypothetical Docking Results for this compound with a Model Receptor

Binding PoseBinding Energy (kcal/mol)Key Interactions
1-7.2Hydrogen bond with carbonyl oxygen, pi-stacking with phenyl ring
2-6.8Hydrophobic interactions with methoxy (B1213986) group
3-6.5van der Waals contacts with the thioester group

Note: This table is illustrative and not based on published data for this compound.

Advanced Research on Derivatives and Analogues of S 4 Methoxyphenyl Ethanethioate

Structure-Reactivity Relationships in S-Aryl Ethanethioate Systems

The reactivity of S-aryl ethanethioates, including S-(4-methoxyphenyl) ethanethioate, is intricately linked to the electronic properties of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring in this compound plays a crucial role in modulating the reactivity of the thioester bond.

The -OCH3 group is an electron-donating group through resonance, which increases the electron density on the sulfur atom. This, in turn, can affect the rates of nucleophilic acyl substitution reactions. For instance, in reactions where the cleavage of the C-S bond is rate-determining, an increase in electron density on the sulfur could potentially decrease the reactivity towards nucleophiles compared to unsubstituted or electron-withdrawn S-aryl ethanethioates.

Conversely, in reactions such as copper-catalyzed cross-coupling, the electronic nature of the substituents on the aryl ring significantly influences chemoselectivity. mdpi.com Studies on related S-aryl systems have shown that electron-deficient substrates often exhibit greater reactivity. mdpi.com While specific kinetic data for this compound is not extensively documented in comparative studies, the general principles of physical organic chemistry suggest that its reactivity would be lower than that of S-phenyl ethanethioate with electron-withdrawing groups in nucleophilic substitution reactions.

The pKa of the corresponding thiol, 4-methoxythiophenol, is a key parameter influencing the leaving group ability of the 4-methoxyphenoxide group in various reactions. The pKa of 4-methoxythiophenol is reported to be around 10.4. microkat.gr This value, when compared to other substituted thiophenols, provides a quantitative measure for predicting reactivity trends in reactions where the thiolate is the leaving group.

A study on the electronic effects in SN2 reactions for the synthesis of 3-aryl(thio)-propanoic acids from aryl thiols hypothesized that electron-withdrawing and -donating groups on the aromatic ring would affect the reactivity of the aryl thiols. secure-platform.com This principle can be extended to the reactivity of this compound in various transformations.

A summary of expected reactivity trends based on substituent effects is presented in the table below.

Substituent on S-Aryl EthanethioateElectronic EffectExpected Reactivity in Nucleophilic Acyl Substitution
Electron-Donating (e.g., -OCH3)Increases electron density on sulfurDecreased reactivity
No Substituent (-H)NeutralBaseline reactivity
Electron-Withdrawing (e.g., -NO2)Decreases electron density on sulfurIncreased reactivity

Functionalization of the Methoxy Group and Aromatic Ring

The presence of a methoxy group and a reactive aromatic ring in this compound offers opportunities for further functionalization to create a diverse range of derivatives.

Functionalization of the Methoxy Group:

The most common functionalization of an aryl methyl ether is its cleavage to the corresponding phenol (B47542). This demethylation can be achieved using various reagents. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers, and studies have elucidated its mechanism. nih.gov It has been shown that one equivalent of BBr3 can cleave up to three equivalents of anisole (B1667542), a related aryl methyl ether. nih.gov Other reagents, such as 48% hydrobromic acid with a phase-transfer catalyst, have also been used for the selective cleavage of aryl methyl ethers. tandfonline.com More recently, biocatalytic methods using enzymes like veratrol-O-demethylase have been developed for the regioselective demethylation of aryl methyl ethers under mild, oxygen-free conditions. acs.org

Rhodium complexes have been shown to catalyze the cleavage of the C-O bond in aryl methyl ethers in the presence of thioesters, leading to the formation of aryl esters and methyl sulfides. acs.org This reaction offers a pathway to transform the methoxy group while modifying the thioester moiety.

Functionalization of the Aromatic Ring:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the thioester group, substitution is expected to occur primarily at the ortho position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are common electrophilic substitution reactions for anisole derivatives. youtube.commsu.edulibretexts.org For highly reactive substrates like anisole, these reactions often need to be conducted under mild conditions to avoid polysubstitution. libretexts.org

Palladium-catalyzed C-H arylation represents a modern method for the functionalization of anisole derivatives, allowing for the introduction of aryl groups at the meta position, a transformation that is not achievable through classical electrophilic substitution. thieme.deuva.nl

The following table summarizes potential functionalization reactions for this compound.

Reaction TypeReagent/CatalystExpected Product
Methoxy Group Functionalization
DemethylationBBr3 or 48% HBr/PTCS-(4-hydroxyphenyl) ethanethioate
TransesterificationRhH(CO)(PPh3)3 / ThioesterS-(4-acyloxyphenyl) ethanethioate
Aromatic Ring Functionalization
NitrationHNO3/H2SO4S-(3-nitro-4-methoxyphenyl) ethanethioate
BrominationBr2/Acetic AcidS-(3-bromo-4-methoxyphenyl) ethanethioate
Friedel-Crafts AcylationAcyl halide/AlCl3S-(3-acyl-4-methoxyphenyl) ethanethioate
Meta-C-H ArylationAryl iodide/Pd(OAc)2/S,O-ligandS-(3-aryl-4-methoxyphenyl) ethanethioate

Synthesis and Chemical Behavior of α-Substituted Ethanethioate Analogues

The α-carbon of the ethanethioate moiety in this compound is a key position for introducing structural diversity and modulating the compound's properties. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing for the formation of an enolate intermediate.

Synthesis of α-Substituted Analogues:

The enolate of this compound can be generated by treatment with a suitable base and subsequently reacted with various electrophiles to introduce substituents at the α-position. This is a common strategy for the α-functionalization of carbonyl compounds. youtube.comrsc.orgharvard.edu

α-Alkylation: Reaction of the enolate with alkyl halides can introduce alkyl groups.

α-Halogenation: Treatment with halogenating agents such as N-halosuccinimides can yield α-halo thioesters.

α-Arylation: Palladium-catalyzed coupling of the enolate with aryl halides is a powerful method for the synthesis of α-aryl thioesters. msu.edu

Chemical Behavior of α-Substituted Analogues:

The introduction of substituents at the α-position can significantly alter the chemical behavior of the thioester.

Reactivity: The steric and electronic nature of the α-substituent can influence the accessibility and electrophilicity of the carbonyl carbon, thereby affecting the rates of nucleophilic acyl substitution reactions.

Acidity: The nature of the α-substituent will also modulate the acidity of any remaining α-protons.

Chirality: If the α-substituent is different from the other groups attached to the α-carbon, a stereocenter is created, leading to chiral analogues.

The table below outlines some possible synthetic routes to α-substituted analogues.

ReactionReagentProduct Type
α-Alkylation1. Base (e.g., LDA) 2. Alkyl halide (R-X)α-Alkyl-S-(4-methoxyphenyl) ethanethioate
α-HalogenationN-Halosuccinimide (NXS)α-Halo-S-(4-methoxyphenyl) ethanethioate
α-ArylationAryl halide (Ar-X), Pd catalystα-Aryl-S-(4-methoxyphenyl) ethanethioate

Exploration of Chiral this compound Derivatives

The development of chiral derivatives of this compound is a significant area of research, with potential applications in asymmetric synthesis and as chiral probes. Chirality can be introduced into the molecule at several positions, most notably at the α-carbon of the ethanethioate moiety or by using a chiral auxiliary.

Asymmetric Synthesis of α-Chiral Analogues:

The synthesis of enantiomerically enriched α-substituted this compound analogues can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the acetyl group, directing the stereochemical outcome of the α-substitution reaction. thieme-connect.comwikipedia.orgnumberanalytics.comnumberanalytics.comsfu.ca After the desired stereocenter is set, the auxiliary is removed.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can enable the enantioselective α-functionalization of the thioester enolate. Catalytic asymmetric α-functionalization of α-branched aldehydes is a related transformation that highlights the potential of this approach. nih.gov

Chiral this compound as a Chiral Building Block:

Once synthesized, chiral derivatives of this compound can serve as valuable intermediates in the synthesis of more complex chiral molecules. The thioester functionality can be readily converted to other functional groups, such as ketones, amides, or esters, with retention or inversion of configuration at the α-center, depending on the reaction mechanism.

The table below summarizes approaches to chiral derivatives.

ApproachMethodExample
Introduction of Chirality
Chiral AuxiliaryAttachment of a chiral auxiliary (e.g., Evans oxazolidinone) to the acetyl group, followed by diastereoselective α-alkylation and removal of the auxiliary.Synthesis of enantiomerically enriched α-alkyl-S-(4-methoxyphenyl) ethanethioates.
Asymmetric CatalysisEnantioselective α-alkylation using a chiral phase-transfer catalyst.Direct synthesis of chiral α-alkyl-S-(4-methoxyphenyl) ethanethioates.
Application of Chiral Derivatives
Chiral Building BlockConversion of the chiral thioester to other functional groups.Synthesis of chiral ketones via reaction with organocuprates.

Design and Synthesis of Heterocyclic Thioester Derivatives

The thioester functionality of this compound and its derivatives can be exploited in cyclization reactions to construct various sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science.

Synthesis of Thiophenes:

Thiophenes can be synthesized through various methods involving thioesters. One approach involves the cyclization of appropriately functionalized alkynoic thioesters. For example, a halocyclization of alkynoic thioesters with N-halosuccinimides, followed by oxidative aromatization, provides a one-pot synthesis of thiophenes. organic-chemistry.org A proposed synthetic route to a thiophene (B33073) derivative starting from this compound could involve its conversion to an α,β-unsaturated thioester, followed by a Michael addition of a sulfur nucleophile and subsequent cyclization and aromatization.

Synthesis of Thiazoles:

Thiazoles are another important class of heterocycles that can potentially be synthesized from thioester derivatives. The Hantzsch thiazole (B1198619) synthesis, a classical method, involves the reaction of a thioamide with an α-haloketone. youtube.comnih.gov A plausible route starting from this compound would involve its conversion to an α-halothioester, which could then react with a thioamide to form the thiazole ring.

The table below outlines potential synthetic strategies for heterocyclic derivatives.

Target HeterocycleProposed Synthetic StrategyKey Intermediates
Thiophene Gewald reaction of an α-mercaptoketone (derived from the thioester) with an activated nitrile.α-Mercaptoketone
Thiophene Paal-Knorr synthesis using a 1,4-dicarbonyl compound derived from the thioester and a sulfurizing agent. wikipedia.orgpharmaguideline.com1,4-Dicarbonyl compound
Thiazole Reaction of an α-halothioester with a thioamide.α-Halothioester
Benzothiazine Base-promoted cyclization of an o-isothiocyanato derivative. nih.govo-Isothiocyanatoaryl thioester

Comparison of Reactivity Profiles with Related Thioester Classes

The reactivity of this compound can be better understood by comparing it with other classes of thioesters, such as S-alkyl thioesters and other S-aryl thioesters with different electronic substituents.

S-Aryl vs. S-Alkyl Thioesters:

S-Aryl thioesters are generally more reactive towards nucleophiles than S-alkyl thioesters. This is attributed to the better leaving group ability of the arylthiolate compared to the alkylthiolate. The pKa of thiophenol is significantly lower than that of alkyl thiols, indicating that the arylthiolate is a more stable, weaker base, and thus a better leaving group. libretexts.org

A study comparing the rates of hydrolysis and thiol-thioester exchange for S-methyl thioacetate (B1230152) (an S-alkyl thioester) and an S-phenyl thioester derivative found that aryl thioesters are much more prone to hydrolysis. harvard.eduorganic-chemistry.orgnih.govresearchgate.net This increased reactivity is a key feature of S-aryl thioesters.

Effect of Aromatic Substituents:

Within the class of S-aryl thioesters, the reactivity is modulated by the electronic nature of the substituents on the aromatic ring, as discussed in section 8.1.

Electron-donating groups (like the -OCH3 in this compound) decrease the reactivity towards nucleophilic attack compared to unsubstituted S-phenyl ethanethioate. This is due to the increased electron density on the sulfur atom, which makes the thiolate a slightly poorer leaving group.

Electron-withdrawing groups (like -NO2) increase the reactivity by making the thiolate a better leaving group.

The following table provides a qualitative comparison of the reactivity of different thioester classes.

Thioester ClassLeaving GrouppKa of Corresponding ThiolExpected Reactivity
S-Alkyl EthanethioateAlkylthiolate (RS-)~10-11Lower
This compound4-Methoxythiophenolate~10.4 microkat.grIntermediate
S-Phenyl EthanethioateThiophenolate (PhS-)~6.6Higher
S-(4-Nitrophenyl) Ethanethioate4-Nitrothiophenolate~4.5Highest

This comparative analysis highlights the tunable nature of the thioester reactivity based on the structure of the thiol-derived portion of the molecule, placing this compound at a specific point in the reactivity spectrum.

Conclusion and Future Directions in S 4 Methoxyphenyl Ethanethioate Research

Summary of Key Academic Contributions and Research Progress

Our current understanding of S-(4-Methoxyphenyl) ethanethioate is largely built upon foundational research into the synthesis and reactivity of aryl thioesters. Key academic contributions have established the fundamental reactivity of the thioester functional group, highlighting its role as a critical intermediate in organic synthesis and its "energy-rich" nature that makes it susceptible to nucleophilic attack. nih.govnih.gov This inherent reactivity is central to its utility in forming new chemical bonds.

While specific research exclusively detailing the properties and applications of this compound is not extensively documented, its synthesis can be inferred from established methods for creating aryl thioesters. Traditional methods often involve the reaction of a thiol with a carboxylic acid derivative. More contemporary approaches have focused on developing milder and more efficient catalytic systems.

Research into the broader class of compounds containing the 4-methoxyphenyl (B3050149) moiety has revealed the influence of the electron-donating methoxy (B1213986) group on reactivity, a principle that is applicable to this compound. This substituent can affect the electronic properties of the aromatic ring and, consequently, the reactivity of the thioester group.

Identification of Emerging Research Avenues and Unexplored Transformations

The future of this compound research lies in exploring its unique reactivity in novel chemical transformations. While its role as an acylating agent is understood, there are numerous unexplored avenues that could yield significant discoveries.

One emerging area is the development of catalytic cross-coupling reactions where this compound could serve as a precursor to other functionalized aromatic compounds. The cleavage of the C-S bond in thioesters presents an opportunity for the introduction of various substituents, moving beyond its traditional role in acylation.

Furthermore, the potential for this compound to participate in radical-mediated reactions is an area ripe for investigation. The generation of aryl or acyl radicals from thioester precursors could open up new pathways for carbon-carbon and carbon-heteroatom bond formation. The influence of the 4-methoxyphenyl group on the stability and reactivity of these radical intermediates would be a key aspect to explore.

Unexplored transformations could also include its use in multicomponent reactions, where its dual reactivity as an electrophile at the carbonyl carbon and a potential nucleophile at the sulfur atom (after dealkylation) could be harnessed to build molecular complexity in a single step.

Prospects for Novel Synthetic Methodologies and Catalytic Systems

The development of novel synthetic methodologies for this compound and other aryl thioesters is a dynamic field of research. Recent advancements point towards more sustainable and efficient catalytic systems.

Photochemical Synthesis: A promising frontier is the use of photochemistry to synthesize thioesters from readily available starting materials like aryl halides and carboxylic acids. researchgate.netunibo.it These methods often operate under mild conditions and can avoid the use of odorous thiols.

Transition-Metal Catalysis: Palladium-catalyzed carbonylation reactions have proven effective for the synthesis of S-aryl thioesters from aryl iodides and a sulfur source. organic-chemistry.org Nickel-catalyzed systems are also emerging as a cost-effective alternative for these transformations. rsc.org The development of novel ligands and reaction conditions that expand the substrate scope and functional group tolerance of these catalytic systems will be crucial.

Table 1: Emerging Catalytic Systems for Aryl Thioester Synthesis

Catalytic SystemDescriptionAdvantages
Photoredox Catalysis Utilizes visible light to initiate radical-based transformations for thioester formation.Mild reaction conditions, avoids harsh reagents.
Palladium Catalysis Employs palladium catalysts for carbonylative coupling of aryl halides with sulfur sources.High efficiency and functional group tolerance.
Nickel Catalysis Uses nickel catalysts as a more abundant and economical alternative to palladium for similar transformations. rsc.orgCost-effective and efficient.
Copper Catalysis Facilitates the conversion of aryl alcohols to thioethers, suggesting potential for thioester synthesis from alternative precursors. rsc.orgUtilizes readily available starting materials.

These novel methodologies offer pathways to synthesize this compound with greater efficiency and sustainability, potentially opening up new applications that were previously limited by synthetic accessibility.

Integration with Broader Fields of Chemical Science and Interdisciplinary Research

The significance of this compound extends beyond traditional organic synthesis, with potential applications in several interdisciplinary fields.

Chemical Biology: Thioesters are fundamental to many biological processes, with acetyl-CoA being a prime example. wikipedia.org The study of this compound and its analogs can provide insights into enzyme mechanisms and be used to develop chemical probes to study biological systems. The development of Förster Resonance Energy Transfer (FRET)-based assays for studying thioester reactivity opens up new possibilities for high-throughput screening and mechanistic investigations in a biochemical context. nih.govnih.gov

Peptide and Protein Chemistry: Aryl thioesters are key intermediates in Native Chemical Ligation (NCL), a powerful technique for the chemical synthesis of proteins. nih.gov While S-phenyl thioesters are commonly used, exploring the utility of substituted analogs like this compound could offer advantages in terms of reactivity and solubility. This could have significant implications for the synthesis of therapeutic proteins and enzymes.

Materials Science: The thioester linkage can be incorporated into polymers and other materials. The specific properties imparted by the 4-methoxyphenyl group, such as potential fluorescence or altered thermal stability, could be harnessed in the design of novel functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing S-(4-Methoxyphenyl) ethanethioate and its derivatives?

  • Answer : The compound can be synthesized via Sonogashira cross-coupling reactions, which are effective for introducing thioester anchor groups into aromatic systems. For example, coupling with 2,3-dibromonorbornadiene under palladium catalysis has been demonstrated . Optimization of reaction conditions (e.g., catalyst loading, solvent choice) is critical to minimize side reactions and improve yields. Crystallization from ethanol is a common purification step, though yields may vary (e.g., 40% yield reported for a triazole derivative) .

Q. How can spectroscopic techniques (e.g., IR, UV-vis, NMR) be used to characterize This compound?

  • Answer :

  • IR Spectroscopy : Key peaks include ν = 1706 cm⁻¹ (C=O stretch of thioester) and 1601 cm⁻¹ (aromatic C=C) .
  • UV-vis : Absorbance maxima at ~276 nm (π→π* transitions) and 324–366 nm (n→π* transitions) in CH₂Cl₂ .
  • ¹H NMR : Characteristic signals include singlet peaks for methyl groups (e.g., δ 2.82 ppm for S-acetyl) and aromatic protons (δ 6.99–7.18 ppm for para-substituted methoxyphenyl groups) .

Q. What purification strategies are recommended for isolating This compound from reaction mixtures?

  • Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is widely used. For derivatives prone to degradation, low-temperature crystallization (e.g., from ethanol or dichloromethane) preserves stability . Monitoring via TLC with UV detection ensures purity.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of This compound derivatives?

  • Answer : AutoDock Vina or similar software can simulate ligand-protein interactions. For example, docking studies with 5-lipoxygenase (5-LOX, PDB: 3O8Y) revealed binding affinities (ΔG = -3.5 to -6.49 kcal/mol) for derivatives, correlating with inhibitory activity . Parameters include Lamarckian genetic algorithms and 10–20 docking runs to account for conformational flexibility.

Q. What experimental approaches resolve contradictions in binding affinity data for This compound derivatives?

  • Answer : Discrepancies may arise from variations in protein conformations or assay conditions. Validate results via:

  • Isothermal Titration Calorimetry (ITC) : Directly measures thermodynamic parameters (ΔH, ΔS).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₑ) in real time.
  • Dose-response assays : Confirm IC₅₀ values across multiple replicates .

Q. How does the electronic structure of This compound influence its self-assembly on Au{111} surfaces?

  • Answer : The thioester group facilitates chemisorption to gold via sulfur-gold interactions. UV-vis and cyclic voltammetry show that the methoxyphenyl moiety enhances π-stacking, promoting ordered monolayers. Annealing at 200°C in vacuum improves crystallinity, as observed via STM .

Q. What role do steric and electronic effects play in the catalytic asymmetric synthesis of thiol derivatives from This compound?

  • Answer : Bulky substituents on catalysts (e.g., chiral phosphoric acids) control enantioselectivity by sterically hindering undesired transition states. Electronic effects from the methoxy group stabilize intermediates via resonance. HPLC with chiral columns (e.g., Chiralcel AD-3) confirms enantiomeric ratios (e.g., 93% ee reported for a cyclopentyl derivative) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for This compound analogs?

  • Answer :

Vary substituents : Modify the methoxy position (para vs. meta) or replace with electron-withdrawing groups (e.g., nitro).

Assay biological activity : Use enzyme inhibition assays (e.g., 5-LOX) or cytotoxicity screens.

Correlate data : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends. X-ray crystallography of ligand-protein complexes provides structural insights .

Q. What analytical challenges arise in quantifying This compound in complex matrices (e.g., biological samples)?

  • Answer : Matrix interference and low solubility (e.g., 9.5E-3 g/L in water) necessitate:

  • Sample preparation : Solid-phase extraction (SPE) with C18 columns.
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(4-Methoxyphenyl) ethanethioate
Reactant of Route 2
Reactant of Route 2
S-(4-Methoxyphenyl) ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.